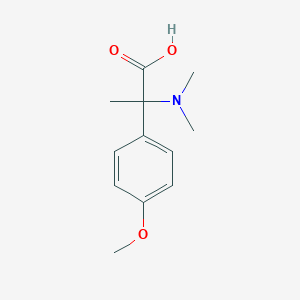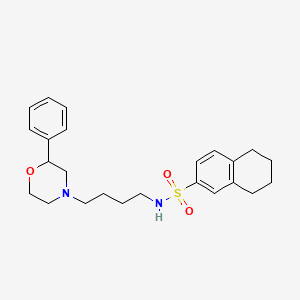
5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile and related compounds typically involves the condensation of substituted hydrazines with malononitrile and triethyl orthoformate, leading to the formation of 1-substituted 5-aminopyrazole-4-carbonitriles. The scope and limitations of these synthetic procedures have been explored to optimize the yield and purity of the desired compounds (Dooley, Quinn, & Scammells, 1989).
Molecular Structure Analysis
The molecular structure of derivatives of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile has been elucidated through various spectroscopic techniques, including IR, NMR, HRMS, and UV–vis spectroscopy. The structural confirmation aids in understanding the compound's reactivity and potential for further chemical modifications (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile undergoes various chemical reactions, producing a wide range of heterocyclic compounds. For example, its treatment with acetylacetone leads to substituted pyrazoles, indicating the compound's versatility in synthesizing pharmacologically active molecules (Shablykin, Brovarets, & Drach, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in chemical synthesis. These properties are often determined through X-ray crystallography and spectroscopic methods to ensure the compound's suitability for further chemical transformations.
Chemical Properties Analysis
The chemical properties of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, including its reactivity with different chemical reagents, are vital for exploring its potential in organic synthesis. The compound's ability to react with hydrogen sulfide, sodium azide, and hydroxylamine to introduce corresponding azole fragments into the pyrazole system highlights its chemical versatility (Shablykin et al., 2007).
Aplicaciones Científicas De Investigación
Novel H1-Antihistaminic Agents
A study focused on the synthesis and pharmacological investigation of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones derived from 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile. The compounds were tested for their in vivo H1-antihistaminic activity and showed significant protection against histamine-induced bronchospasm in guinea pigs. The compound 1-methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one was found to be equipotent with the reference standard chlorpheniramine maleate, indicating its potential as a prototype molecule for future development of H1-antihistaminic agents (Alagarsamy et al., 2005).
Anti-Inflammatory Applications
A study described the synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, potentially derived from 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile. These compounds were tested for their anti-inflammatory activity. The results indicated significant inhibition against carrageenan-induced rat paw edema, with some derivatives being equipotent or more potent than reference drugs like Indomethacin and Celecoxib. These findings suggest their potential as anti-inflammatory agents (Rabea et al., 2006).
Neuromuscular Transmission Studies
Research into phenylpyrazoles, which may include 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, revealed their insecticidal and herbicidal properties. These compounds were found to increase the frequency of miniature endplate potentials (MEPPs) in frog neuromuscular junctions, suggesting an interaction with neuromuscular transmission and potential applications in neurophysiological studies or pest control (Klis et al., 1991).
Antitumor Applications
The compound 5-(benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, potentially related to 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, was identified as an activator for epidermal fatty acid binding protein (E-FABP) and demonstrated significant inhibition of mammary tumor growth in a mouse model. This suggests its potential use in antitumor treatments and as a drug candidate for enhancing E-FABP activity and IFNβ responses in macrophages (Rao et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE”, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .
Direcciones Futuras
The future directions for “5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile” could involve further exploration of its biological activities and potential applications in medicinal chemistry, given the wide range of applications of pyrazoles in this field . Additionally, new synthetic strategies could be developed to access these valuable structures .
Propiedades
IUPAC Name |
5-hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-11(14-13)9(7-12)10(15-16)8-5-3-2-4-6-8/h2-6,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBKDSLELTWCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)
![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)
![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)
![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)

